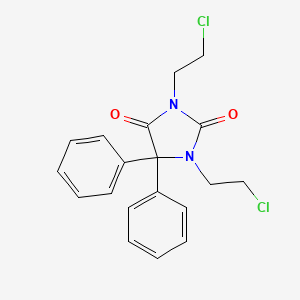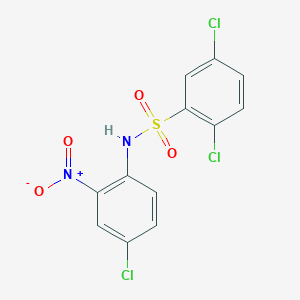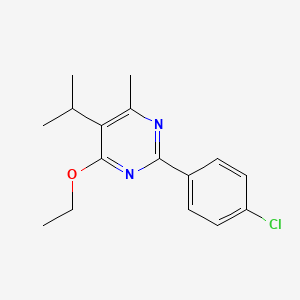![molecular formula C11H14N4O B14589904 6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile CAS No. 61274-88-2](/img/structure/B14589904.png)
6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile is a heterocyclic compound that features a pyrazine ring substituted with a pyrrolidine moiety and an ethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through various methods, including the condensation of appropriate diamines with diketones.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via nucleophilic substitution reactions using ethyl halides under basic conditions.
Attachment of the Pyrrolidine Moiety: The pyrrolidine ring is often introduced through nucleophilic substitution reactions, where pyrrolidine acts as a nucleophile attacking an electrophilic center on the pyrazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
化学反応の分析
Types of Reactions
6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: New compounds with different substituents on the pyrazine ring.
科学的研究の応用
6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The pyrrolidine moiety can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The ethoxy group may contribute to the compound’s solubility and overall pharmacokinetic profile.
類似化合物との比較
Similar Compounds
6-[2-(Pyrrolidin-1-yl)ethoxy]pyridine-2-carbonitrile: Similar structure but with a pyridine ring instead of a pyrazine ring.
6-[2-(Pyrrolidin-1-yl)ethoxy]benzene-2-carbonitrile: Contains a benzene ring instead of a pyrazine ring.
Uniqueness
6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile is unique due to the presence of both the pyrazine ring and the pyrrolidine moiety, which can confer distinct chemical and biological properties compared to its analogs. The combination of these functional groups may result in enhanced biological activity and specificity for certain molecular targets.
特性
CAS番号 |
61274-88-2 |
|---|---|
分子式 |
C11H14N4O |
分子量 |
218.26 g/mol |
IUPAC名 |
6-(2-pyrrolidin-1-ylethoxy)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C11H14N4O/c12-7-10-8-13-9-11(14-10)16-6-5-15-3-1-2-4-15/h8-9H,1-6H2 |
InChIキー |
LIQWKWGIZZBVEQ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCOC2=NC(=CN=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,8-Bis[4-(bromomethyl)phenyl]naphthalene](/img/structure/B14589821.png)
![2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol](/img/structure/B14589831.png)
![2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole](/img/structure/B14589836.png)
![Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14589837.png)
![3-[(E)-(3-Nitrophenyl)diazenyl]aniline](/img/structure/B14589843.png)

![Bicyclo[4.2.0]oct-4-en-2-one](/img/structure/B14589846.png)




![4-{[4-(2-Methoxyphenoxy)anilino]methylidene}-2,6-dinitrocyclohexa-2,5-dien-1-one](/img/structure/B14589864.png)

![Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]-](/img/structure/B14589893.png)
